3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

Description

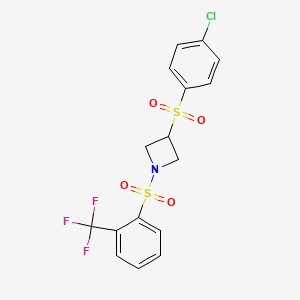

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a four-membered azetidine ring derivative functionalized with two distinct sulfonyl groups. The first sulfonyl group is attached to a 4-chlorophenyl ring (para-chloro substitution), while the second is linked to a 2-(trifluoromethyl)phenyl group (ortho-trifluoromethyl substitution). The azetidine core introduces significant ring strain due to its small size, which may influence conformational rigidity and intermolecular interactions compared to larger heterocycles like pyrrolidine or piperidine.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4S2/c17-11-5-7-12(8-6-11)26(22,23)13-9-21(10-13)27(24,25)15-4-2-1-3-14(15)16(18,19)20/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEAPOSHBNDXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Sulfonyl Groups: The chlorophenyl and trifluoromethylphenyl sulfonyl groups are introduced through sulfonylation reactions. These reactions often involve the use of sulfonyl chlorides and suitable base catalysts.

Final Assembly: The final step involves coupling the azetidine ring with the sulfonylated intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle :

- Azetidine vs. Triazole () : The triazole derivative in features a five-membered ring with three nitrogen atoms, offering greater aromaticity and conjugation than the strained azetidine. This difference may impact binding affinity in biological targets; for example, triazoles often exhibit strong π-π stacking, whereas azetidines prioritize steric complementarity .

- Azetidine vs. Pyrazole () : Pyrazole (a five-membered ring with two adjacent nitrogens) in is less strained and more planar than azetidine. The pyrazole derivative’s sulfanyl group (C–S–C) is less electron-withdrawing than sulfonyl groups (SO₂), reducing polarity and hydrogen-bond acceptor capacity .

Substituent Effects :

- Chlorophenyl vs. Chlorine’s higher atomic weight may also increase molecular stability .

- Trifluoromethyl Position : The 2-(trifluoromethyl)phenyl group in the target compound occupies an ortho position, which sterically hinders rotation compared to para-substituted analogs. This could reduce conformational entropy and enhance target selectivity .

Physicochemical Properties

Crystallographic Insights

Comparative studies of similar molecules reveal sulfonyl bond lengths (~1.43 Å for S–O) and dihedral angles (e.g., 75–85° between aryl and heterocyclic planes), which influence packing efficiency and solubility .

Recommendations :

- Explore azetidine derivatives with varying sulfonyl substituents (e.g., nitro, methyl) to optimize electronic and steric profiles.

- Conduct crystallographic studies using SHELX to resolve conformational preferences .

Biological Activity

The compound 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention due to its potential biological activities. This article compiles existing research findings, including biological assays, structure-activity relationship (SAR) studies, and molecular docking analyses to elucidate the compound's pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This complex structure features a sulfonyl group and trifluoromethyl substitution, which are known to influence biological activity.

Cytotoxicity Assays

Preliminary studies have indicated that azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our target compound have shown promising results against the HL60 human acute myeloid leukemia cell line, with IC50 values in the submicromolar range (IC50 = 0.41 ± 0.04 μM) for certain derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL60 | TBD |

| Cyclobutene triester 7f | HL60 | 0.41 ± 0.04 |

Antimicrobial Activity

In vitro studies have highlighted the antibacterial properties of related azetidine compounds against Mycobacterium tuberculosis (Mtb). The presence of halogen substituents on the aromatic rings significantly enhanced the antibacterial efficacy, suggesting that similar modifications may improve the activity of our target compound .

Molecular Docking Studies

Molecular docking simulations have indicated that the compound can interact effectively with key biological targets. For instance, docking studies with human acetylcholinesterase (hAChE) revealed potential binding modes that suggest a high affinity for the catalytic active site . This interaction is crucial for understanding the mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies conducted on azetidine derivatives have provided insights into how different substituents affect biological activity. The following points summarize key findings:

- Sulfonyl Groups : The presence of sulfonyl moieties is essential for maintaining cytotoxicity and enhancing solubility.

- Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been associated with increased lipophilicity, which may enhance membrane permeability and thus bioavailability.

- Aromatic Substituents : Variations in the position and type of substituents on the aromatic rings have shown significant impacts on both cytotoxicity and antimicrobial activity.

Case Studies

Several case studies have been documented regarding similar compounds:

- Case Study 1 : A derivative with a para-chlorophenylsulfonyl group demonstrated considerable cytotoxicity against various cancer cell lines, indicating that modifications in the phenyl ring can lead to improved therapeutic profiles .

- Case Study 2 : Azetidine derivatives with different sulfonyl substitutions were evaluated for their efficacy against bacterial strains, revealing that specific structural features are critical for optimal activity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions , typically starting with azetidine ring formation followed by sulfonylation of the aromatic substituents. Key steps include:

- Cyclization of precursors (e.g., ketones or alkynes) to form the azetidine core .

- Sulfonylation using chlorophenyl and trifluoromethylphenyl sulfonyl chlorides under basic conditions (e.g., triethylamine or NaH) to introduce sulfonyl groups .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Critical Factors :

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may increase side products .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Key Techniques :

- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH) and sulfonyl group positions (δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFNOS) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding conformational stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderate in DMSO (~10 mg/mL) and ethanol (~5 mg/mL); low aqueous solubility due to hydrophobic aryl groups .

- Stability : Stable at −20°C under inert atmosphere for >6 months. Degrades at >100°C or under prolonged UV exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodology :

- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., sodium channels or proteases) by analyzing steric/electronic complementarity .

- MD Simulations : Assess dynamic behavior (e.g., ligand-receptor stability over 100 ns trajectories) .

Example Insight :

The trifluoromethyl group enhances binding affinity via hydrophobic interactions, while the sulfonyl moiety may disrupt hydrogen bonding in active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

Approaches :

- Dose-Response Analysis : Validate IC values in multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .

- Metabolic Stability Assays : Test cytochrome P450 interactions to identify confounding pharmacokinetic factors .

Case Study :

Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–32 µg/mL) may arise from variations in bacterial membrane permeability .

Q. How does the electronic nature of substituents influence reactivity in derivatization reactions?

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and 2-trifluoromethylphenyl groups reduce electron density on the azetidine nitrogen, making it less nucleophilic. This necessitates stronger bases (e.g., DBU) for alkylation or acylation reactions .

- Steric Effects : Ortho-substituted aryl groups hinder access to the sulfonyl moiety, reducing reaction rates in SN2 pathways .

Q. What in vitro assays are most suitable for evaluating its pharmacokinetic properties?

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

- Caco-2 Permeability : Assess intestinal absorption potential .

- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .

Q. How can structural modifications enhance selectivity for specific biological targets?

Design Strategies :

- Bioisosteric Replacement : Substitute the trifluoromethyl group with a cyano group to maintain hydrophobicity while reducing toxicity .

- Ring Expansion : Replace azetidine with pyrrolidine to modulate strain and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.